![molecular formula C11H11NO4S B607046 Deferitrin CAS No. 239101-33-8](/img/structure/B607046.png)
Deferitrin
Overview
Description
Deferitrin is a small molecule under investigation in clinical trials . It is being studied for its potential use in patients with transfusional iron overload secondary to Beta-thalassemia . It is an orally active, tridentate, iron chelator derived from desferrithiocin, specifically modified to minimize toxicity associated with the parent compound .
Synthesis Analysis
The synthesis of Deferitrin involves structure-activity relationship studies that led to the discovery of a number of polyether analogues with excellent iron clearing properties with little, if any, impact on renal function .
Molecular Structure Analysis
Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . The Deferitrin molecule contains a total of 29 bonds, including 18 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 sulfide .
Physical And Chemical Properties Analysis
Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . It is stored as a powder at -20°C .
Scientific Research Applications
Treatment of Iron Overload Conditions
Deferitrin is an orally active, tridentate, iron chelator that is currently under development to treat chronic iron overload conditions resulting from transfusion therapy . The compound is derived from desferrithiocin, which has been specifically modified to minimize toxicity associated with the parent compound .
Iron Chelation in Thalassemia Major
Deferitrin has shown efficacy in iron-overloaded patients with β-thalassemia major . In a study, the effectiveness of single daily ascending doses of deferitrin was compared with that of a standard deferoxamine (DFO) regimen . The response to deferitrin was highly variable at each dose studied, with some patients responding poorly and others showing a good response .
Metabolic Iron Balance Studies
Deferitrin has been used in metabolic iron balance studies . In a phase 1 trial, it was well absorbed and no safety issues were identified . The study suggested that more iron might be excreted upon giving the drug in divided doses .
Safety And Hazards
Deferitrin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUFNIKLCFNLN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deferitrin | |
CAS RN |
239101-33-8 | |
Record name | Deferitrin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deferitrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEFERITRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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